6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione

Catalog No.
S12360418
CAS No.
920338-66-5
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione

CAS Number

920338-66-5

Product Name

6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione

IUPAC Name

9,11-diazadispiro[2.1.45.23]undecane-8,10-dione

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c12-6-1-2-9(10-6)5-8(3-4-8)11-7(9)13/h1-5H2,(H,10,12)(H,11,13)

InChI Key

UVMXPPRVBPGYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3(CC3)NC2=O)NC1=O

6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione is a complex organic compound characterized by its unique spirocyclic structure. It features two carbonyl groups (diones) and a diazabicyclic framework, which contributes to its potential reactivity and biological activity. The compound's molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2 and it has a molecular weight of approximately 206.24 g/mol. This compound is notable for its structural complexity, which includes multiple fused rings and nitrogen atoms integrated into the carbon skeleton.

The chemical reactivity of 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione primarily involves nucleophilic attacks on the carbonyl groups, leading to various transformations such as:

  • Nucleophilic Addition: Nucleophiles can add to the carbonyl carbons, forming alcohols or amines.
  • Condensation Reactions: Under certain conditions, the compound can undergo condensation reactions with other carbonyl compounds or amines.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry.

6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione has shown promise in various biological assays, particularly due to its structural features that may interact with biological targets:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Antitumor Activity: There is emerging evidence indicating that it may possess antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential in treating diseases related to enzyme dysregulation.

The synthesis of 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione can be achieved through several methods:

  • Cyclization Reactions: Starting materials containing appropriate functional groups can undergo cyclization to form the spirocyclic structure.
  • Multistep Synthesis: A combination of reactions including alkylation, acylation, and cyclization can be employed to construct the complex framework.
  • Use of Catalysts: Transition metal catalysts may facilitate certain steps in the synthesis, improving yields and selectivity.

These methods are critical for producing the compound in sufficient quantities for research and application.

6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules.
  • Material Science: The unique structural properties may lend themselves to applications in creating novel materials with specific functionalities.

Interaction studies of 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action:

  • Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify binding interactions with target proteins.
  • Molecular Docking Simulations: Computational studies can predict how the compound interacts at the molecular level with various biological targets.

These studies are essential for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
1,5-Dioxaspiro[5.5]undecane-2,4-dioneDioxaspiro compoundExhibits different reactivity patterns
3-Oxaspiro[5.5]undecane-2,4-dioneSpirocyclic structureKnown for its stability and lower toxicity
6,10-Diazaspiro[4.6]undecane-7,11-dioneDiazaspiro compoundPotentially higher biological activity

The uniqueness of 6,11-diazadispiro[2.1.4.2]undecane-7,10-dione lies in its specific arrangement of nitrogen atoms within a spirocyclic framework combined with dione functionality, which may confer distinct biological activities not observed in similar compounds.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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